tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2. It is a pyrrolidine derivative, which means it contains a five-membered nitrogen-containing ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 2-((ethylamino)methyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups into the molecule.
Scientific Research Applications
tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: A similar compound with a different functional group.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated derivative of pyrrolidine.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the unique features of this compound.
Biological Activity
tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate, known by its CAS number 1009075-39-1, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- Structure : The compound features a pyrrolidine ring substituted with an ethylamino group and a tert-butyl ester.
Biological Activity
The biological activity of this compound can be summarized in several key areas:
1. Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit enzyme inhibition properties, particularly against enzymes involved in metabolic pathways. The specific interactions of this compound with target enzymes remain to be fully elucidated, but preliminary studies suggest potential inhibition of certain proteases and kinases.
2. Receptor Binding
This compound may interact with various receptors in the central nervous system (CNS). Its structural similarity to known neurotransmitter modulators suggests it could influence neurotransmitter systems, particularly those involving serotonin and dopamine.
The mechanism of action for this compound likely involves:
- Binding Affinity : The compound's ability to bind to specific receptors or enzymes, modulating their activity.
- Structural Interactions : The presence of the tert-butyl group may enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
Research Findings
Recent studies have focused on synthesizing derivatives of pyrrolidine compounds to evaluate their biological activities. For instance:
Compound | Activity | Reference |
---|---|---|
Pyrrolidine Derivative A | Anticonvulsant | |
Pyrrolidine Derivative B | Enzyme Inhibition | |
Pyrrolidine Derivative C | Receptor Modulation |
These compounds exhibit varying degrees of biological activity, suggesting that modifications to the pyrrolidine structure can significantly impact efficacy.
Case Studies
- Anticonvulsant Screening : A study evaluated a series of pyrrolidine derivatives for their anticonvulsant effects using animal models. While this compound was not directly tested, related compounds showed promising results in reducing seizure frequency and severity.
- Receptor Binding Studies : Another investigation assessed the binding affinity of similar compounds to serotonin receptors. These studies indicated that modifications in the side chains could enhance receptor selectivity and potency.
Properties
IUPAC Name |
tert-butyl 2-(ethylaminomethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMARTBPQCEJTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693569 |
Source
|
Record name | tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-02-9 |
Source
|
Record name | tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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